![molecular formula C18H16F3NO4S2 B2539794 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034359-45-8](/img/structure/B2539794.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

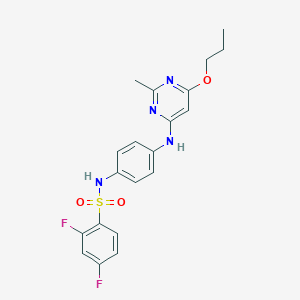

The synthesis of N-substituted benzenesulfonamides has been explored in various contexts, with different substituents leading to compounds with significant biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported to yield high-affinity inhibitors of kynurenine 3-hydroxylase, with detailed structure-activity relationship (SAR) studies and biochemical characterizations . Similarly, the synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides has been undertaken as aldose reductase inhibitors, showing promising in vitro activity and antioxidant potential . These syntheses often involve the formation of key intermediates, such as hemiaminals, which can be further reduced to yield pharmacophoric elements like 2-hydroxyalkyl benzenesulfonamides .

Molecular Structure Analysis

X-ray crystallographic studies have been pivotal in understanding the molecular structure of N-substituted benzenesulfonamides. These studies have revealed the binding mechanisms of these compounds to various enzymes, such as carbonic anhydrase isoform II . The incorporation of flexible triazole moieties into benzenesulfonamide structures has been shown to result in highly effective carbonic anhydrase inhibitors, with the molecular flexibility playing a crucial role in their inhibitory activity .

Chemical Reactions Analysis

The reactivity of N-substituted benzenesulfonamides has been explored in the context of forming glycosidic linkages. For example, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used for the conversion of thioglycosides to glycosyl triflates, demonstrating the versatility of sulfonamide groups in chemical transformations . Additionally, the chlorination of 2-thiophenesulfonamide and subsequent reactions with polyhaloethenes have been studied, leading to various N-(2,2,2-trichloroethyl)-2-thiophenesulfonamides with potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted benzenesulfonamides are closely related to their biological activities. For instance, the introduction of hydrophobic or hydrophilic substituents can significantly affect the cytotoxicity and solubility of these compounds . The permeability of these molecules through biological membranes, as well as their potential to induce apoptosis or inhibit enzymes, is often a result of their specific physical and chemical characteristics .

特性

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO4S2/c1-17(23,16-10-12-6-2-4-8-14(12)27-16)11-22-28(24,25)15-9-5-3-7-13(15)26-18(19,20)21/h2-10,22-23H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFBPOZNKLNMQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate](/img/structure/B2539714.png)

![Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2539716.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2539719.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2539721.png)

![[3-(2-Methoxyethoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2539723.png)

![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2539724.png)

![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2539726.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2539727.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2539729.png)

![Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2539733.png)